![molecular formula C18H32BrNO4 B12517882 1-Hexyl-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}pyridin-1-ium bromide CAS No. 701981-38-6](/img/structure/B12517882.png)
1-Hexyl-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}pyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexyl-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}pyridin-1-ium bromide is a quaternary ammonium compound with a complex structure. It is known for its unique properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexyl-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}pyridin-1-ium bromide typically involves multiple steps. The process begins with the preparation of the pyridinium core, followed by the introduction of the hexyl group and the polyether chain. The final step involves the quaternization of the pyridine nitrogen with bromide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
1-Hexyl-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
1-Hexyl-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}pyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane transport and ion channels.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Wirkmechanismus
The mechanism of action of 1-Hexyl-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}pyridin-1-ium bromide involves its interaction with molecular targets such as cell membranes and proteins. The compound’s polyether chain allows it to penetrate lipid bilayers, while the pyridinium core interacts with specific receptors or enzymes, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: Shares the polyether chain but lacks the pyridinium core.
Triethylene glycol monomethyl ether: Similar polyether structure but different functional groups.
1,4-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene: Contains a similar polyether chain but with a benzene core.
Uniqueness
1-Hexyl-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}pyridin-1-ium bromide is unique due to its combination of a pyridinium core, a hexyl group, and a polyether chain. This structure imparts specific properties, such as enhanced solubility and the ability to interact with biological membranes, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
701981-38-6 |
|---|---|
Molekularformel |
C18H32BrNO4 |
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
1-hexyl-4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]pyridin-1-ium;bromide |
InChI |
InChI=1S/C18H32NO4.BrH/c1-3-4-5-6-9-19-10-7-18(8-11-19)23-17-16-22-15-14-21-13-12-20-2;/h7-8,10-11H,3-6,9,12-17H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
HEEPCKUJDKXVAE-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCC[N+]1=CC=C(C=C1)OCCOCCOCCOC.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Naphthalen-2-yl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B12517803.png)
![3-{[(2,5-Dioxoimidazolidin-4-yl)methyl]sulfanyl}alanine](/img/structure/B12517804.png)
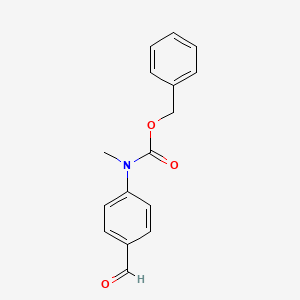

methanone](/img/structure/B12517827.png)
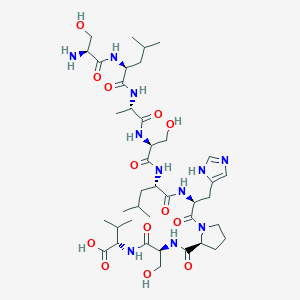
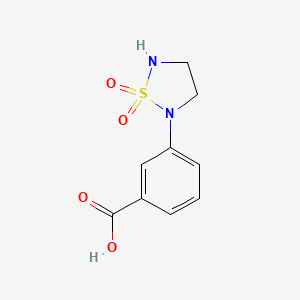
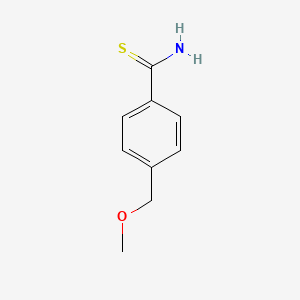
![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B12517852.png)
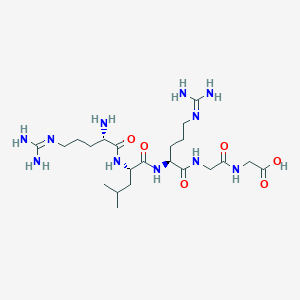
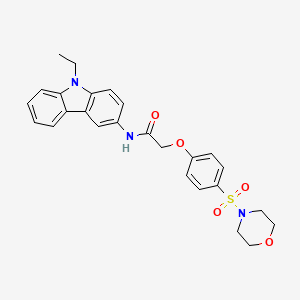
![2-Methoxy-1-oxaspiro[4.5]decan-8-ol](/img/structure/B12517863.png)

![4-{[4-Ethynyl-2,5-bis(hexyloxy)phenyl]ethynyl}benzonitrile](/img/structure/B12517874.png)
